1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde
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Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound belongs to the class of glycosylamines and is characterized by its oxolan and pyrimidine rings, which contribute to its diverse chemical properties .
Preparation Methods
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde involves multiple steps, typically starting with the preparation of the oxolan ring followed by the introduction of the pyrimidine moiety. Common synthetic routes include:
Oxidation and Reduction Reactions: These reactions are crucial in forming the oxolan ring and introducing hydroxyl groups.
Industrial Production: Large-scale production often involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde can be compared with other similar compounds:
3-Deazauridine: Another glycosylamine with similar structural features but different biological activities.
N-hydroxycytidine: Shares the oxolan ring but differs in its substitution pattern and chemical reactivity.
Guanosine: A nucleoside with a similar oxolan ring but distinct purine base, used in different biological contexts.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPLEJIMYNQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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